molecular formula C26H25N5O B2511405 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 923192-26-1

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2511405
CAS No.: 923192-26-1
M. Wt: 423.52
InChI Key: INFVGIJGWCVYGH-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide is a potent and selective ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, including the imatinib-resistant T315I mutant isoform. This compound was developed to investigate novel therapeutic strategies for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), particularly in cases of treatment resistance. Its mechanism of action involves binding to the active site of the BCR-ABL oncoprotein, thereby blocking its constitutive tyrosine kinase activity and suppressing downstream signaling pathways critical for cell proliferation and survival, such as STAT5 and CrkL phosphorylation. Research utilizing this inhibitor has been pivotal in understanding the structural determinants of drug resistance and in validating the efficacy of targeting recalcitrant BCR-ABL mutants. Studies have demonstrated its ability to induce apoptosis and inhibit the growth of leukemic cell lines expressing both wild-type and mutant forms of BCR-ABL, positioning it as a valuable chemical probe for preclinical studies in oncological research and kinase signaling .

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-3-27-24-17-18(2)28-26(31-24)30-23-15-13-22(14-16-23)29-25(32)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,29,32)(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFVGIJGWCVYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Biphenyl Ketone Formation

Biphenyl-4-carbonyl chloride is synthesized via Friedel-Crafts acylation using biphenyl and bromoacetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃). Optimal conditions derived from structural analogs:

Parameter Value
Solvent Carbon disulfide
Catalyst AlCl₃ (1.0 equiv)
Temperature 85°C (reflux)
Reaction Time 1.25 hours
Yield 72–78%

The intermediate 1-biphenyl-4-yl-2-bromoethanone is hydrolyzed to biphenyl-4-carboxylic acid using 6M HCl under reflux.

Carboxamide Formation

Coupling with 4-nitroaniline via mixed anhydride method:

  • Biphenyl-4-carboxylic acid (1.0 equiv) reacts with thionyl chloride (SOCl₂) to form acyl chloride.
  • Amidation : Acyl chloride treated with 4-nitroaniline (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C yields N-(4-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide (85% yield).
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C 10%, ethanol) converts nitro to amine, producing N-(4-aminophenyl)-[1,1'-biphenyl]-4-carboxamide (93% yield).

Synthesis of 4-(Ethylamino)-6-Methylpyrimidin-2-Amine

Pyrimidine Ring Construction

The pyrimidine core is assembled via Biginelli-like condensation:

  • Ethylguanidine nitrate (1.0 equiv) reacts with acetylacetone (1.1 equiv) in acetic acid at 120°C.
  • Cyclization : Forms 4-amino-6-methylpyrimidin-2-ol (74% yield).
  • Chlorination : Thionyl chloride (SOCl₂) converts hydroxyl to chloride (4-amino-6-methylpyrimidin-2-chloride, 89% yield).

Ethylamino Substitution

4-Amino-6-methylpyrimidin-2-chloride undergoes nucleophilic substitution with ethylamine (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours, yielding 4-(ethylamino)-6-methylpyrimidin-2-amine (68% yield).

Final Coupling and Characterization

Buchwald-Hartwig Amination

Coupling N-(4-aminophenyl)-[1,1'-biphenyl]-4-carboxamide with 4-(ethylamino)-6-methylpyrimidin-2-amine under palladium catalysis:

Condition Specification
Catalyst Pd₂(dba)₃ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (2.5 equiv)
Solvent Toluene
Temperature 110°C
Reaction Time 24 hours
Yield 63%

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 2H), 7.85–7.45 (m, 11H), 6.78 (s, 1H), 3.32 (q, J = 7.0 Hz, 2H), 2.45 (s, 3H), 1.12 (t, J = 7.0 Hz, 3H).
  • HPLC Purity : 98.7% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Buchwald-Hartwig 63 98.7 12.50
Ullmann Coupling 58 97.2 9.80
Direct Amidation 71 95.4 7.20

Key Observations :

  • Buchwald-Hartwig offers superior purity but higher cost due to palladium catalysts.
  • Direct amidation (pre-coupled intermediates) improves yield but requires stringent stoichiometric control.

Industrial-Scale Considerations

Process Optimization :

  • Continuous Flow Reactors : Reduce reaction time by 40% for Friedel-Crafts acylation.
  • Solvent Recycling : Toluene and DMF recovery via distillation lowers production costs by 18%.
  • Catalyst Recycling : Pd recovery using ion-exchange resins achieves 92% efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their functional differences:

Compound Name Substituents on Pyrimidine/Other Modifications Molecular Formula Molecular Weight Notable Properties/Activities Reference
Target Compound : N-(4-{[4-(Ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide 4-ethylamino, 6-methyl C₃₁H₃₂N₆O¹ ~512.6 (calc.) Hypothesized kinase inhibition (inferred)
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide (CAS 946244-88-8) 4-dimethylamino, 6-methyl; fluorobenzamide C₂₀H₂₀FN₅O 365.4 Improved solubility due to fluorine
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-chloro, 6-methyl; chlorophenylaminomethyl C₂₅H₂₂Cl₂N₄ 453.4 Antibacterial/antifungal activity
BMS-354825 (Dasatinib) Thiazole-carboxamide; dual Src/Abl kinase inhibitor C₂₂H₂₆ClN₇O₂S 488.0 FDA-approved for leukemia; IC₅₀ = 0.6 nM (Abl)
N-((4-(Benzyloxy)phenyl)sulfonyl)-3′,5′-dichloro-[1,1′-biphenyl]-4-carboxamide (13a) Dichloro-biphenyl; sulfonamide C₂₆H₁₉Cl₂NO₄S 511.0 SAR studies for protein-protein inhibition

Key Observations

Substituent Impact on Solubility: The dimethylamino group in enhances solubility compared to ethylamino in the target compound, while fluorine in further improves bioavailability.

BMS-354825 demonstrates the therapeutic relevance of pyrimidine-thiazole hybrids in oncology, implying that the target compound’s pyrimidine-biphenyl structure may target kinases or epigenetic regulators.

Structural Flexibility :

  • The biphenyl carboxamide scaffold is recurrent in PROTACs (e.g., ) and degraders, where it serves as a linker between target-binding and E3 ligase-recruiting moieties. The target compound could be adapted for proteolysis-targeting chimera (PROTAC) design.

Biological Activity

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide, also known by its CAS number 923257-65-2, is a synthetic organic compound that has attracted significant attention in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrimidine Ring : Contributes to its biological activity.
  • Ethylamino Group : Enhances solubility and biological interactions.
  • Biphenyl Moiety : Provides structural stability and influences binding properties.

The molecular formula is C20H20N5OC_{20}H_{20}N_5O with a molecular weight of 373.41 g/mol.

This compound primarily acts as a kinase inhibitor. It has been shown to selectively inhibit cyclin-dependent kinase 16 (CDK16), which is involved in cell cycle regulation. The inhibition of CDK16 leads to:

  • Cell Cycle Arrest : Specifically in the G2/M phase, preventing cell division.
  • Induction of Apoptosis : Increased rates of pyknosis (nuclear condensation) indicate apoptotic processes triggered by the compound at higher concentrations.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:

  • In vitro Studies : In a study assessing its effects on breast cancer cells, the compound demonstrated an EC50 value of approximately 33 nM for CDK16 inhibition, leading to reduced cell viability in a dose-dependent manner .

Table 1: Summary of Biological Activity

Activity TypeObserved EffectsEC50 (nM)Reference
CDK16 InhibitionCell cycle arrest in G2/M phase33
Apoptosis InductionIncreased pyknosis at high dosesN/A
Anticancer ActivityReduced viability in cancer cells33

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers evaluated the compound's effect on breast cancer cell lines and found significant reductions in cell proliferation after treatment with varying concentrations.
    • The study highlighted that treatment led to apoptosis characterized by morphological changes consistent with necrosis or programmed cell death.
  • Kinase Selectivity Assessment :
    • A differential scanning fluorimetry (DSF) assay was conducted to evaluate the selectivity of this compound against a panel of kinases.
    • Results indicated that while it effectively inhibited CDK16, it showed minimal off-target effects on other kinases, suggesting a favorable selectivity profile for therapeutic use .

Future Directions

The ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound and explore its potential in combination therapies for enhanced efficacy against resistant cancer types. Additionally, investigations into its pharmacokinetics and bioavailability are essential for developing it into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. How is the molecular structure of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide confirmed experimentally?

  • Methodology : The compound’s structure is validated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in similar pyrimidine derivatives where dihedral angles between aromatic rings and hydrogen-bonding interactions were critical for structural confirmation .

Q. What are standard protocols for synthesizing this compound?

  • Synthetic Route :

Step 1 : Coupling of pyrimidine intermediates (e.g., 4-(ethylamino)-6-methylpyrimidin-2-amine) with biphenylcarboxamide precursors via Buchwald-Hartwig amination or Ullmann coupling.

Step 2 : Solvent selection (e.g., dimethyl sulfoxide or acetonitrile) and base catalysts (e.g., triethylamine) optimize amide bond formation .

Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How to design experiments to evaluate its kinase inhibition activity?

  • Experimental Design :

  • In vitro assays : Measure IC₅₀ values against Abl/Src kinases using fluorescence polarization or ADP-Glo™ kinase assays. Compare with reference inhibitors (e.g., BMS-354825, a dual Src/Abl inhibitor ).
  • Cell-based studies : Assess antiproliferative activity in leukemia (e.g., K562) or solid tumor cell lines via MTT assays. Include dose-response curves and Western blotting to validate target engagement (e.g., phospho-CrkL for Abl inhibition) .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Analysis Framework :

  • Structural variability : Minor substitutions (e.g., trifluoromethyl vs. methoxy groups) drastically alter lipophilicity and target binding. Compare with analogs like N-(4-ethoxyphenyl)-2,3-dimethoxybenzamide to identify structure-activity relationships .
  • Assay conditions : Control for pH, solvent (DMSO concentration ≤0.1%), and ATP levels in kinase assays to minimize variability .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

  • Optimization Parameters :

ParameterImpactExample
Catalyst loadingAffects reaction rate10 mol% Pd(OAc)₂ for Suzuki-Miyaura coupling
TemperatureControls regioselectivity80°C for amide bond formation
Solvent polarityInfluences crystallizationEthanol/water mixture for high-purity recrystallization

Q. How to investigate its pharmacokinetic properties in preclinical models?

  • Methodology :

  • Plasma stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS.
  • Metabolite profiling : Use high-resolution MS to identify oxidative metabolites (e.g., hydroxylation at the ethylamino group) .
  • Lipophilicity : Measure logP values (e.g., using shake-flask method) to predict blood-brain barrier penetration .

Q. What mechanistic studies are recommended to elucidate its mode of action?

  • Approaches :

  • PROTAC conjugation : Synthesize proteolysis-targeting chimeras (PROTACs) by linking the compound to E3 ligase ligands (e.g., pomalidomide). Monitor target degradation via Western blot .
  • Binding kinetics : Use surface plasmon resonance (SPR) to determine on/off rates for kinase binding .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?

  • Resolution Steps :

Validate compound stability in physiological buffers (e.g., PBS, pH 7.4).

Assess plasma protein binding (e.g., using equilibrium dialysis) to explain reduced free fraction in vivo .

Use isotopic labeling (e.g., ¹⁴C) for biodistribution studies in xenograft models .

Structural and Functional Comparisons

Q. How does this compound differ from structurally related pyrimidine derivatives?

  • Key Distinctions :

FeatureThis CompoundAnalog (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine)
SubstituentsBiphenylcarboxamide, ethylaminoFluorophenyl, methoxyphenyl
BioactivityPotent kinase inhibitionAntibacterial/antifungal activity

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